N-[2-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[2-(DIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound featuring a triazolopyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(DIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the microwave-mediated synthesis. This method’s efficiency and eco-friendliness make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(DIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N~2~-[2-(DIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (cyclin-dependent kinase 2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyridine
Uniqueness
N~2~-[2-(DIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique difluoromethoxyphenyl group, which enhances its binding affinity and specificity towards CDK2 compared to other similar compounds . This structural feature contributes to its superior anticancer activity and potential for further development as a therapeutic agent.
Properties
Molecular Formula |
C13H9F2N5O2 |
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Molecular Weight |
305.24 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H9F2N5O2/c14-12(15)22-9-5-2-1-4-8(9)17-11(21)10-18-13-16-6-3-7-20(13)19-10/h1-7,12H,(H,17,21) |
InChI Key |
PZWZXFHUOXBYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN3C=CC=NC3=N2)OC(F)F |
Origin of Product |
United States |
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